8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indoles. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which utilizes commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst to facilitate the formation of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroindoles, and various substituted indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Medicine: It is being investigated for its potential use in developing new anticancer drugs.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound with similar structural features.
8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A fluorinated derivative with potential biological activities.
Uniqueness
8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific ethyl substitution at the 8-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its antiproliferative activity and binding affinity to molecular targets compared to its unsubstituted or differently substituted analogs .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
8-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-2-9-3-4-12-10(7-9)11-8-14-6-5-13(11)15-12/h3-4,7,14-15H,2,5-6,8H2,1H3 |
InChI Key |
PHOVVPUTEYTQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CNCC3 |
Origin of Product |
United States |
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